5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL CAS number
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL CAS number
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols
A Note on the Target Compound: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL
Initial searches for a specific CAS (Chemical Abstracts Service) number for 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL did not yield a registered entry in major chemical databases. This suggests that this particular molecule may be a novel compound or has not been extensively reported in the literature. However, the core structure, a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (or its tautomeric thione form), is a well-established and highly significant scaffold in medicinal chemistry.
This guide will therefore focus on the synthesis and characterization of a representative analogue, 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol , for which synthetic protocols and characterization data are available in the scientific literature. The principles, experimental choices, and analytical techniques discussed herein are directly applicable to the synthesis and validation of the user's target compound and other novel derivatives of this class.
The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its unique structural features, including its planarity, hydrogen bonding capabilities, and metabolic stability, make it a cornerstone in the design of therapeutic agents. The incorporation of a thiol (or thione) group at the 5-position and a hydroxyl (or oxo) group at the 3-position, along with a variable alkyl or aryl substituent at the 4-position, gives rise to a class of compounds with significant potential as antimicrobial, anticancer, and anti-inflammatory agents.
This guide provides a detailed technical overview of the synthesis, purification, and characterization of these versatile compounds, grounded in established chemical principles and validated experimental protocols.
Synthetic Strategy: A Validated Pathway
The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazol-3-ols involves a multi-step process starting from thiocarbohydrazide. This approach is favored for its high yields and the relative accessibility of the starting materials.
Overall Synthetic Workflow
The synthesis can be logically broken down into two primary stages:
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Formation of the Intermediate: Reaction of thiocarbohydrazide with an isothiocyanate to form a thiourea derivative.
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Cyclization: Base-catalyzed intramolecular cyclization of the intermediate to yield the final 1,2,4-triazole ring system.
Caption: High-level workflow for the synthesis of the target triazole.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of similar 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ols.
Materials:
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Thiocarbohydrazide
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Allyl isothiocyanate
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Potassium hydroxide (KOH)
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Absolute Ethanol
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Distilled water
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Hydrochloric acid (HCl), concentrated
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer with heating plate
Procedure:
Step 1: Synthesis of 1-(Allylthiocarbamoyl)thiocarbohydrazide
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Dissolve thiocarbohydrazide (0.1 mol) in a minimum amount of hot water in a 250 mL round-bottom flask.
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To this solution, add allyl isothiocyanate (0.1 mol) dropwise with constant stirring.
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Heat the mixture under reflux for 3-4 hours. The formation of a white precipitate indicates the formation of the intermediate.
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Cool the reaction mixture to room temperature.
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Filter the solid product, wash thoroughly with cold distilled water, and dry in a desiccator.
Causality Behind Experimental Choices:
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Hot Water: Thiocarbohydrazide has limited solubility in cold water; using hot water ensures it fully dissolves to react with the isothiocyanate.
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Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a complete conversion to the intermediate within a reasonable timeframe.
Step 2: Cyclization to 4-Allyl-5-mercapto-4H-1,2,4-triazol-3-ol
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Suspend the dried intermediate (0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
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Add potassium hydroxide (0.05 mol) to the suspension.
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Heat the mixture under reflux for 6-8 hours. The reaction mixture will gradually become clear.
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After reflux, concentrate the solution to about half its volume using a rotary evaporator.
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Cool the concentrated solution in an ice bath and acidify to a pH of 5-6 using concentrated HCl.
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The formation of a precipitate indicates the cyclized product.
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Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Causality Behind Experimental Choices:
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Potassium Hydroxide (Base): The hydroxide ion acts as a catalyst, deprotonating a nitrogen atom which then initiates the intramolecular nucleophilic attack required for ring closure.
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Acidification: The product initially forms as a potassium salt, which is soluble in the reaction medium. Acidification protonates the salt, causing the neutral, less soluble triazole to precipitate out of the solution, allowing for its isolation.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
The following table summarizes the expected spectral data for a compound like 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol, based on literature values for similar structures.
| Technique | Expected Observations | Interpretation |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1200 (C=S) | Presence of key functional groups: hydroxyl, amine, thiol, imine, and thione. |
| ¹H NMR (ppm) | 13.5 (s, 1H, OH), 10.2 (s, 1H, NH), 5.7-5.9 (m, 1H, =CH-), 5.0-5.2 (m, 2H, =CH₂), 4.4 (d, 2H, N-CH₂) | Confirms the presence and connectivity of all protons in the structure. |
| ¹³C NMR (ppm) | ~168 (C=O), ~155 (C=S), ~130 (=CH-), ~118 (=CH₂), ~48 (N-CH₂) | Maps the carbon skeleton of the molecule. |
| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the molecular weight | Confirms the molecular mass of the synthesized compound. |
Characterization Workflow
Caption: Workflow for the purification and structural validation of the product.
Potential Applications in Drug Development
Derivatives of 4H-1,2,4-triazole-3-thiol are actively investigated for a variety of therapeutic applications. The presence of the N-C=S and O-H moieties provides excellent opportunities for hydrogen bonding and coordination with metallic cofactors in enzymes, making them potent inhibitors.
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Antimicrobial Agents: These compounds have shown significant activity against various bacterial and fungal strains. The proposed mechanism often involves the inhibition of essential enzymes within the pathogens.
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Anticancer Activity: Several studies have reported the cytotoxic effects of these triazoles against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation is a key area of research.
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Anti-inflammatory Properties: The triazole scaffold has been explored for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle isothiocyanates and concentrated acids in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
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Storage: Store the compound in a cool, dry place away from oxidizing agents.
Conclusion
The 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ol scaffold represents a highly versatile and pharmacologically significant class of compounds. The synthetic route detailed in this guide is robust and adaptable for the creation of a diverse library of derivatives, including the target 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. The comprehensive characterization workflow ensures the structural integrity of the final products, paving the way for their exploration in drug discovery and development programs.
References
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Popsavin, M., et al. (2007). Synthesis and Antiproliferative Activity of a 4-Thiazolidinone Analogue of Tiazofurin. Molecules. Available at: [Link]
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Demirbas, N., et al. (2009). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazole derivatives and investigation of their antimicrobial activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
